3,5-Dimethylbenzo[b]thiophene
Overview
Description
3,5-Dimethylbenzo[b]thiophene is an organic compound with the molecular formula C10H10S. It is a derivative of benzo[b]thiophene, characterized by the presence of two methyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethylphenylacetylene with sulfur in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,5-Dimethylbenzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzo[b]thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl groups.
2,3-Dimethylbenzo[b]thiophene: A similar compound with methyl groups at different positions.
2,5-Dimethylbenzo[b]thiophene: Another derivative with different methyl group positions.
Uniqueness
3,5-Dimethylbenzo[b]thiophene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3,5-dimethyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSHXYNNVEGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173310 | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1964-45-0 | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do derivatives of 3,5-dimethylbenzo[b]thiophene interact with their biological targets to potentially act as antidepressants?
A1: The research paper investigates this compound derivatives designed to interact with two key targets in the brain related to depression: 5-HT1A serotonin receptors and the serotonin transporter.
- 5-HT1A Receptor Agonism: Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol (II.2.a) demonstrate affinity for the 5-HT1A receptor. [] Agonists of this receptor can enhance serotonergic neurotransmission, contributing to antidepressant effects.
- Serotonin Transporter Inhibition: The same compound (II.2.a) also inhibits the serotonin transporter. [] This transporter is responsible for removing serotonin from the synapse. By blocking its action, the compound increases serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling.
Q2: What is the structure-activity relationship (SAR) observed for these this compound derivatives and their antidepressant activity?
A2: The research paper explores the impact of different substituents on the this compound core structure, particularly focusing on modifications at the 2-position with various phenylpiperazine moieties. []
- Phenylpiperazine Substituents: The presence of both 2-methoxyphenylpiperazine and 2-hydroxyphenylpiperazine at the designated position on the this compound scaffold resulted in compounds with notable affinity for the 5-HT1A receptor and inhibitory activity towards the serotonin transporter. [] This suggests the importance of these specific phenylpiperazine groups for the desired biological activity.
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